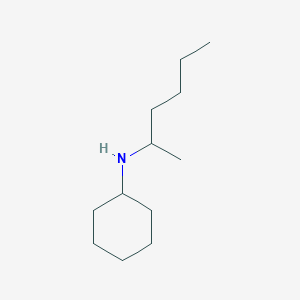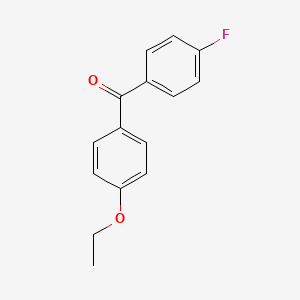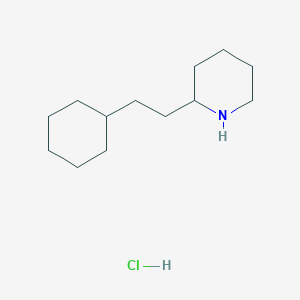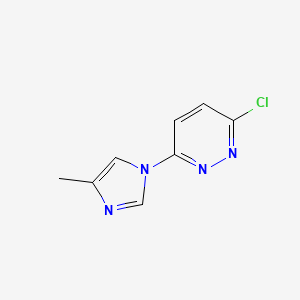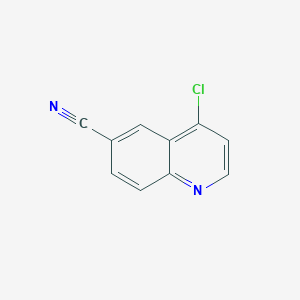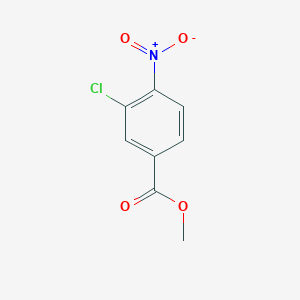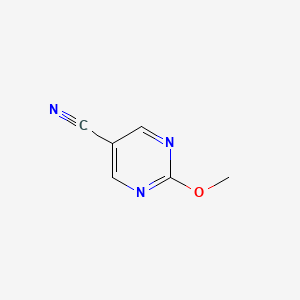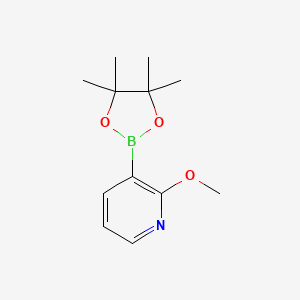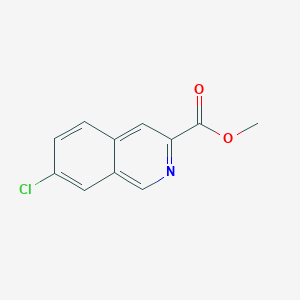
Methyl 7-chloroisoquinoline-3-carboxylate
Vue d'ensemble
Description
“Methyl 7-chloroisoquinoline-3-carboxylate” is a heterocyclic compound with a molecular formula of C11H8ClNO2 . It exists as a solid with a yellowish color.
Synthesis Analysis
The synthesis of “Methyl 7-chloroisoquinoline-3-carboxylate” involves several stages. One method involves the use of hydrogen chloride and water in a reflux process for 4 hours . In another stage, diphenyl phosphoryl azide and triethylamine are used in tert-butyl alcohol under reflux conditions .Molecular Structure Analysis
The molecular structure of “Methyl 7-chloroisoquinoline-3-carboxylate” is represented by the InChI code: 1S/C11H8ClNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-6H,1H3 .Chemical Reactions Analysis
The chemical reactions involving “Methyl 7-chloroisoquinoline-3-carboxylate” are complex and involve multiple stages. For instance, one reaction involves the use of hydrogen chloride and water in a reflux process for 4 hours . Another reaction involves the use of diphenyl phosphoryl azide and triethylamine in tert-butyl alcohol under reflux conditions .Physical And Chemical Properties Analysis
“Methyl 7-chloroisoquinoline-3-carboxylate” is a solid with a yellowish color. It has a molecular weight of 221.64 . It is stored at room temperature and is soluble in various organic solvents such as ethanol and ethyl acetate.Applications De Recherche Scientifique
Photodegradation in Aqueous Systems
Methyl 7-chloroisoquinoline-3-carboxylate has been studied for its photodegradation properties in aqueous solutions. For instance, the photodegradation of related quinolinecarboxylic herbicides under various irradiation wavelengths shows potential environmental implications. Specifically, UV irradiation can degrade these compounds rapidly, leading to their transformation into simpler structures, such as 7-chloro-3-methylquinoline through decarboxylation reactions (Pinna & Pusino, 2012).
Synthesis and Structural Analysis
The compound has been a subject of interest in the synthesis of various derivatives, particularly for structural analysis. For example, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates have been synthesized and their structures established through X-ray structural analysis, indicating a potential for diverse synthetic applications (Rudenko et al., 2013).
Antibacterial Activities
Studies have been conducted on derivatives of 7-chloroisoquinoline-3-carboxylate for their antibacterial properties. For instance, a series of substituted 4-oxoquinoline-3-carboxylic acids demonstrated potent antibacterial activity against both gram-positive and gram-negative bacteria, suggesting potential pharmaceutical applications (Miyamoto et al., 1990).
Mass Spectrometry Studies
The compound and its derivatives have been analyzed using mass spectrometry to understand their collision-induced dissociation behavior. This research is crucial for the development of analytical methods for drug testing and the characterization of drug candidates (Beuck et al., 2009).
Myorelaxant Activity
In the field of medicinal chemistry, derivatives of methyl 7-chloroisoquinoline-3-carboxylate have been synthesized and evaluated for their myorelaxant activities. This research highlights the compound's potential in the development of new therapeutic agents (Gündüz et al., 2008).
Anticancer Activity
Research has also been conducted to evaluate the anticancer effects of derivatives of 7-chloroisoquinoline-3-carboxylate. For example, certain derivatives have shown significant activity against breast cancer cell lines, indicating a potential role in cancer therapy (Gaber et al., 2021).
Safety And Hazards
“Methyl 7-chloroisoquinoline-3-carboxylate” is associated with several hazards. The safety information includes pictograms and hazard statements such as H301, H311, and H331 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
methyl 7-chloroisoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOINENCXVRJRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591232 | |
| Record name | Methyl 7-chloroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-chloroisoquinoline-3-carboxylate | |
CAS RN |
365998-38-5 | |
| Record name | Methyl 7-chloroisoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

